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Quantitative Data Summary

The table below summarizes the core experimental data for domiphen bromide's inhibition of the HERG

channel.

Property Value for Domiphen Bromide Experimental Context

IC50 (HERG Tail
Current)

9 nM [1] [2] [3] HERG-expressing CHO cells;
whole-cell patch clamp [1] [3].

Hill Coefficient 0.24 [1] [3] HERG-expressing CHO cells;
whole-cell patch clamp [1] [3].

Inhibition
Characteristics

Voltage-dependent, use-dependent, state-
dependent (preference for activated

channels) [1] [4].

HERG-expressing CHO cells;
whole-cell patch clamp [1].

Proposed Binding
Site

PAS domain (from docking models) [1] [4]. Computational docking studies

[1] [4].

For comparison, the related compound didecyl dimethylammonium bromide was found to have an even

lower IC50 of 5 nM in the same study [1] [2]. Another potent quaternary ammonium compound, tetra-n-
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octylammonium bromide, showed an IC50 of 80 nM in an automated patch-clamp assay [5].

Detailed Experimental Protocols

The primary data for domiphen bromide was generated using the following rigorous methodologies:

Cell Culture and Transfection

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the HERG potassium channel
[1] [3].

Culture Conditions: Cells were maintained in HAMS F-12 medium, supplemented with 10% fetal
bovine serum and 1 mM L-glutamine, in a humidified incubator at 37°C with 5% CO₂ [1] [3].

Electrophysiology (Whole-Cell Patch Clamp)

Technique: Whole-cell patch clamp was performed at room temperature (22°C) [1] [3].
Solutions:

Extracellular: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 10 mM glucose, 10 mM
HEPES (pH 7.4) [1] [3].

Intracellular (Pipette): 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM Mg-ATP, 10 mM HEPES
(pH 7.2) [1] [3].

Key Protocols:
Tail Current Recording (for IC50): Cells were depolarized from a holding potential of -80 mV

to +20 mV for 4 seconds, then repolarized to -40 mV for 2 seconds to elicit tail currents.
Domiphen bromide was applied cumulatively [1] [3].

Voltage-Dependent Inhibition: A series of depolarizing pulses from -70 mV to +50 mV were
used to study the current-voltage (I-V) relationship [1].

Use-Dependence: A pulse to +20 mV was applied every 30 seconds to assess block
development with repeated channel activation [1].

The following diagram illustrates the core workflow of the patch-clamp experiment used to generate this

data.
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Mechanism of Action and Cardiotoxicity Relevance

The study proposed a specific mechanism for domiphen bromide based on its observed effects:

State-Dependent Block: The compound preferentially blocks the activated state of the HERG

channel. This is distinct from the "trapped" mechanism of some smaller blockers and more akin to a
"foot in the door" mechanism [1] [3].

Channel Kinetics Alteration: Domiphen bromide causes a substantial negative shift in the
channel's activation curve and accelerates the activation process, without affecting deactivation or

reactivation kinetics [1] [4].
Structural Insight: Computational docking models suggested that domiphen bromide binds to the

PAS (Per-Arnt-Sim) domain of the HERG channel, which is a key regulatory region, thereby
inhibiting its function [1] [4].

Inhibition of the HERG channel is a well-established mechanism for drug-induced Long QT Syndrome

(LQTS), which can lead to a life-threatening arrhythmia called Torsades de Pointes [6] [5]. The potent

nanomolar-range IC50 of domiphen bromide highlights its significant potential for cardiotoxicity,

underscoring why HERG channel screening is a critical step in the drug development process [7] [6].
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Research Context and Limitations

It is important to note that the most detailed and cited data on domiphen bromide's HERG inhibition comes

from a single, comprehensive study published in 2014 [1] [2] [3]. While this study is robust, the information

would be strengthened by independent replication.

Screening Methods: Later research, including large-scale Tox21 program efforts, has successfully
used thallium flux assays in U2OS cells as a high-throughput method to identify HERG inhibitors

like domiphen bromide, with findings confirmed by automated patch-clamp techniques [6] [8] [5].
Ongoing Predictive Work: Current research in the field focuses heavily on using machine learning

models to predict hERG toxicity early in drug discovery, leveraging large public bioactivity datasets
[7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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